3-Ethyl-3,9-diazaspiro[5.5]undecane
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Overview
Description
3-Ethyl-3,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-3,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic core through cyclization reactions. One common method includes the reaction of appropriate diamines with cyclic ketones under acidic conditions to form the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes purification steps such as recrystallization or chromatography to ensure the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the spirocyclic carbon atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
3-Ethyl-3,9-diazaspiro[5.5]undecane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its role as a γ-aminobutyric acid type A receptor antagonist, which can modulate neurotransmission.
Medicine: Potential therapeutic applications in the treatment of neurological disorders due to its receptor antagonist properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ethyl-3,9-diazaspiro[5.5]undecane involves its interaction with γ-aminobutyric acid type A receptors. By binding to these receptors, it acts as an antagonist, inhibiting the receptor’s activity. This modulation can affect neurotransmission and has potential implications for treating conditions like anxiety and epilepsy .
Comparison with Similar Compounds
3,9-Diazaspiro[5.5]undecane: Lacks the ethyl group at the 3-position.
1,9-Diazaspiro[5.5]undecane: Different substitution pattern on the spirocyclic core.
3,9-Disubstituted-spiro[5.5]undecane derivatives: Various substitutions on the spirocyclic structure
Uniqueness: 3-Ethyl-3,9-diazaspiro[5.5]undecane is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for γ-aminobutyric acid type A receptors. This makes it a valuable compound for studying receptor-ligand interactions and developing new therapeutic agents .
Biological Activity
3-Ethyl-3,9-diazaspiro[5.5]undecane is a compound belonging to the diazaspiro family, characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with neurotransmitter systems and implications in various therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is C11H18N2, indicating the presence of two nitrogen atoms within its spiro framework. The structural configuration contributes to its distinct chemical properties and biological interactions.
Biological Activity Overview
Research indicates that compounds related to the diazaspiro series, including this compound, exhibit significant biological activities that can be categorized as follows:
-
Neurotransmitter Modulation :
- These compounds have shown potential as modulators of the gamma-aminobutyric acid type A (GABAA) receptor, which plays a crucial role in inhibitory neurotransmission in the central nervous system.
- Studies suggest that they may act as competitive antagonists at GABA receptors, influencing various neurological disorders such as anxiety and epilepsy .
- Cancer Therapeutics :
- Immunomodulatory Effects :
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound and its analogs. Below are key findings from recent research:
The mechanism by which this compound exerts its biological effects primarily involves binding to specific receptors and enzymes:
- GABAA Receptor Interaction : The compound's structure allows it to fit into the GABA receptor binding site, modulating its activity and affecting neurotransmitter release.
- Geranylgeranyltransferase Inhibition : By inhibiting this enzyme, the compound may disrupt signaling pathways that promote cancer cell growth.
Properties
IUPAC Name |
3-ethyl-3,9-diazaspiro[5.5]undecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-2-13-9-5-11(6-10-13)3-7-12-8-4-11/h12H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWICTPZWUSYPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CCNCC2)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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